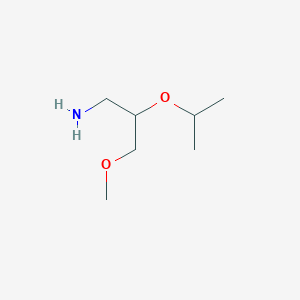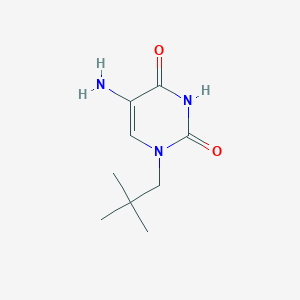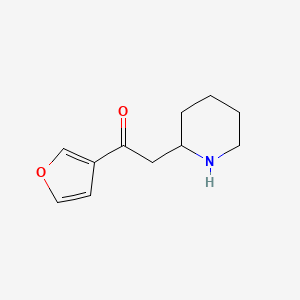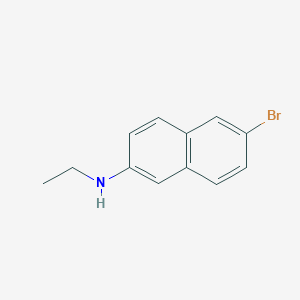
6-bromo-N-ethylnaphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-ethylnaphthalen-2-amine is an organic compound with the molecular formula C₁₂H₁₂BrN It is a derivative of naphthalene, where a bromine atom is substituted at the 6th position and an ethylamine group is attached to the 2nd position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-ethylnaphthalen-2-amine typically involves the bromination of naphthalene followed by amination. One common method is:
Bromination: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 6th position.
Amination: The resulting 6-bromonaphthalene is then reacted with ethylamine under suitable conditions, often involving a base like sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-N-ethylnaphthalen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, or reduced to form secondary or tertiary amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of 6-hydroxy-N-ethylnaphthalen-2-amine.
Oxidation: Formation of 6-bromo-N-ethylnitronaphthalene.
Reduction: Formation of N-ethyl-6-bromo-2-naphthylamine.
Aplicaciones Científicas De Investigación
6-bromo-N-ethylnaphthalen-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying the binding interactions of amine-containing compounds with biological receptors.
Mecanismo De Acción
The mechanism of action of 6-bromo-N-ethylnaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethylamine group play crucial roles in binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of the target protein and influencing downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-N-methylnaphthalen-2-amine: Similar structure but with a methyl group instead of an ethyl group.
6-chloro-N-ethylnaphthalen-2-amine: Similar structure but with a chlorine atom instead of a bromine atom.
2-aminonaphthalene: Lacks the bromine substitution.
Uniqueness
6-bromo-N-ethylnaphthalen-2-amine is unique due to the presence of both the bromine atom and the ethylamine group, which confer specific chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the ethylamine group provides a site for further functionalization and interaction with biological targets.
Propiedades
Fórmula molecular |
C12H12BrN |
|---|---|
Peso molecular |
250.13 g/mol |
Nombre IUPAC |
6-bromo-N-ethylnaphthalen-2-amine |
InChI |
InChI=1S/C12H12BrN/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8,14H,2H2,1H3 |
Clave InChI |
IUOWOOJKHILAAD-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC2=C(C=C1)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



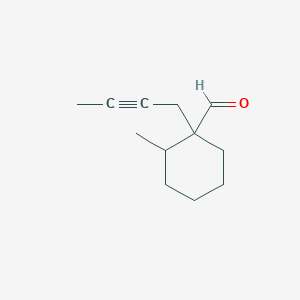
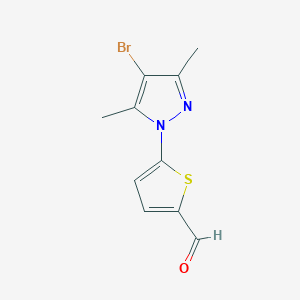
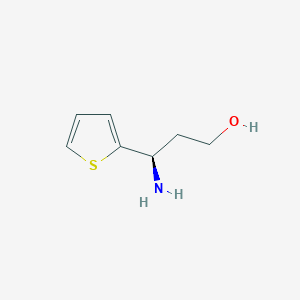
![6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13316097.png)
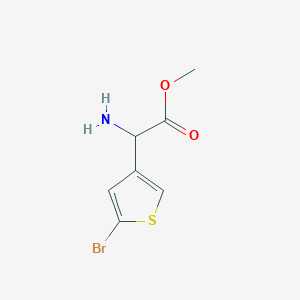
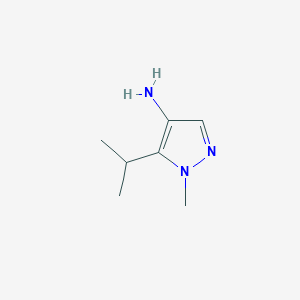
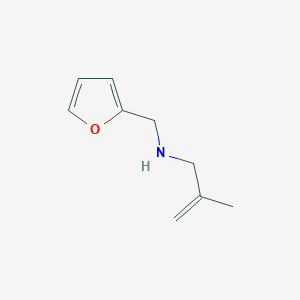
![2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13316112.png)
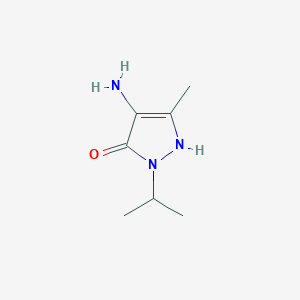
![5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile](/img/structure/B13316132.png)
